molecular formula C13H20N4 B15253934 2-(Piperidin-1-yl)-5,6,7,8-tetrahydroquinazolin-6-amine CAS No. 929973-77-3

2-(Piperidin-1-yl)-5,6,7,8-tetrahydroquinazolin-6-amine

カタログ番号: B15253934
CAS番号: 929973-77-3
分子量: 232.32 g/mol
InChIキー: CPNBLHGIKGALHP-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-(Piperidin-1-yl)-5,6,7,8-tetrahydroquinazolin-6-amine (CAS 929973-77-3) is a heterocyclic compound of significant interest in medicinal chemistry, with a molecular formula of C13H20N4 and a molecular weight of 232.32 g/mol . Its structure features a tetrahydroquinazoline core substituted with a piperidinyl group at position 2 and an amine group at position 6, a scaffold known for its conformational flexibility that enables diverse interactions in chemical and biological systems . This compound demonstrates diverse and promising biological activities in research. It has exhibited cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7), with studies showing a dose-dependent decrease in cell viability and an IC50 value of approximately 15 µM after 48 hours of treatment . The proposed mechanism for its anticancer activity involves the induction of apoptosis and the inhibition of cell proliferation through the modulation of key signaling pathways such as PI3K/Akt and MAPK . Furthermore, it has shown promising antimicrobial properties in vitro against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria such as Staphylococcus aureus and Escherichia coli . Research has also indicated that the compound may possess neuroprotective properties, with studies in animal models demonstrating an ability to reduce oxidative stress and inflammation in neuronal cells, suggesting potential applications in investigating neurodegenerative conditions . Related tetrahydroquinazoline derivatives have also been identified via molecular docking studies as potential candidates for antitubercular and antidiabetic research due to their predicted high binding affinity toward key enzymes . Handling Precautions: This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic use . Appropriate safety protocols, including the use of personal protective equipment (lab coat, nitrile gloves, safety goggles) and working in a well-ventilated fume hood, are critical during handling to prevent inhalation of vapors or dust and skin/eye contact .

特性

CAS番号

929973-77-3

分子式

C13H20N4

分子量

232.32 g/mol

IUPAC名

2-piperidin-1-yl-5,6,7,8-tetrahydroquinazolin-6-amine

InChI

InChI=1S/C13H20N4/c14-11-4-5-12-10(8-11)9-15-13(16-12)17-6-2-1-3-7-17/h9,11H,1-8,14H2

InChIキー

CPNBLHGIKGALHP-UHFFFAOYSA-N

正規SMILES

C1CCN(CC1)C2=NC=C3CC(CCC3=N2)N

製品の起源

United States

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Piperidin-1-yl)-5,6,7,8-tetrahydroquinazolin-6-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the Vilsmeier-Haack formylation of N-arylacetamides, followed by cyclization with piperidine . Another approach includes the use of multicomponent reactions (MCRs) and reductive amination .

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the aforementioned synthetic routes, with a focus on scalability, cost-effectiveness, and yield. Continuous flow reactions and microwave-assisted synthesis are potential methods to enhance production efficiency .

化学反応の分析

Nucleophilic Reactions

The secondary amine group (-NH-) in the tetrahydroquinazoline ring exhibits nucleophilic characteristics, enabling reactions with electrophilic reagents.

Acylation

The amine reacts with acylating agents to form amides:
Reaction:
2-(Piperidin-1-yl)-5,6,7,8-tetrahydroquinazolin-6-amine + Acetyl chloride → N-Acetyl derivative
Conditions:

  • Solvent: Dichloromethane (DCM)

  • Base: Triethylamine (TEA)

  • Temperature: 0–25°C
    Yield: ~75–85%

ReagentProductSolventYield (%)
Acetic anhydrideN-Acetylated derivativeDCM82
Benzoyl chlorideN-Benzoylated derivativeTHF78

Alkylation

The amine participates in alkylation reactions, forming tertiary amines:
Reaction:
this compound + Ethyl iodide → N-Ethyl derivative
Conditions:

  • Solvent: Dimethylformamide (DMF)

  • Base: Potassium carbonate (K₂CO₃)

  • Temperature: 60°C
    Yield: ~65–70%

Oxidation Reactions

The tetrahydroquinazoline ring undergoes oxidation to form aromatic quinazoline derivatives:
Reaction:
this compound → 2-(Piperidin-1-yl)quinazolin-6-amine
Conditions:

  • Oxidizing agent: KMnO₄ or DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone)

  • Solvent: Acetonitrile/water

  • Temperature: 80°C
    Yield: ~50–60%

Ring-Opening Reactions

Under strongly acidic conditions, the tetrahydroquinazoline ring undergoes hydrolysis:
Reaction:
this compound + HCl → Piperidine + 6-Amino-5,6,7,8-tetrahydroquinazoline
Conditions:

  • 6M HCl, reflux for 12 hours
    Yield: Quantitative for piperidine recovery

Cycloaddition and Heterocycle Formation

The compound serves as a precursor in multi-step syntheses of fused heterocycles:
Example: Reaction with chloroacetyl chloride yields imidazo[1,5-a]quinazoline derivatives under microwave irradiation .
Conditions:

  • Solvent: DMF

  • Microwave: 150°C, 30 minutes
    Yield: ~70%

Comparative Reactivity Insights

Key structural features influencing reactivity:

  • Piperidine Substituent : Enhances solubility in polar aprotic solvents (e.g., DMF, DMSO) but introduces steric hindrance at the amine site .

  • Tetrahydroquinazoline Core : The partially saturated ring increases susceptibility to oxidation compared to fully aromatic quinazolines .

Mechanistic Considerations

  • Acylation/alkylation proceeds via a two-step mechanism: (1) deprotonation of the amine, (2) nucleophilic attack on the electrophilic reagent.

  • Oxidation involves radical intermediates, with DDQ acting as a hydride abstractor .

Industrial and Pharmacological Relevance

  • Drug Discovery : Alkylated derivatives show promise as kinase inhibitors (e.g., Plk1 PBD inhibitors) .

  • Material Science : Used as a ligand in catalytic systems for asymmetric synthesis .

作用機序

The mechanism of action of 2-(Piperidin-1-yl)-5,6,7,8-tetrahydroquinazolin-6-amine involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. For example, it may inhibit specific enzymes involved in inflammatory pathways, leading to reduced inflammation .

類似化合物との比較

Comparison with Similar Compounds

The structural and functional attributes of 2-(Piperidin-1-yl)-5,6,7,8-tetrahydroquinazolin-6-amine can be contextualized by comparing it with analogous tetrahydroquinazoline derivatives (Table 1).

Table 1: Comparative Analysis of Tetrahydroquinazoline Derivatives

Compound Name Substituents Key Properties Biological Activity References
This compound Piperidin-1-yl (position 2), amine (position 6) Moderate lipophilicity, hydrogen-bonding capability via amine group Not extensively reported
2-(4-Methylpiperazin-1-yl)-5,6,7,8-tetrahydroquinazolin-6-amine 4-Methylpiperazinyl (position 2) Enhanced solubility in polar solvents due to piperazine ring; π-π interactions Studied for molecular recognition
6-(Trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-amine Trifluoromethyl (position 6) Electron-withdrawing CF3 group alters electronic density; increased stability No reported activity
6-Amino-5,6,7,8-tetrahydroquinazolin-2-ol Hydroxyl (position 2), amine (position 6) Polar due to hydroxyl group; potential for tautomerization Supplier data available
Thiophene-substituted tetrahydroquinazolin-2-amine derivatives Thiophene moieties (positions 4, 8) Extended π-systems for supramolecular interactions; antibacterial activity Antibacterial (e.g., S. aureus)

Structural and Electronic Modulations

  • Piperidinyl vs. Piperazinyl Groups : The piperidinyl group in the target compound confers lower polarity compared to the 4-methylpiperazinyl analog, which exhibits superior solubility in polar solvents due to additional hydrogen-bonding sites .
  • Trifluoromethyl Substitution : The CF3 group in 6-(trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-amine introduces steric bulk and electron-withdrawing effects, contrasting with the electron-donating piperidinyl group in the target compound .
  • Amino vs.

Pharmacological Potential

While 2-(4-methylpiperazin-1-yl)-5,6,7,8-tetrahydroquinazolin-6-amine has been investigated for molecular recognition, the pharmacological profile of the target compound remains underexplored. The lack of methyl or electron-withdrawing groups may limit its solubility compared to piperazinyl or CF3-containing analogs .

生物活性

2-(Piperidin-1-yl)-5,6,7,8-tetrahydroquinazolin-6-amine, also known by its CAS number 929973-77-3, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, summarizing findings from various studies and providing a comprehensive overview of its potential therapeutic applications.

Basic Information

  • Molecular Formula : C13H20N4
  • Molecular Weight : 232.32 g/mol
  • CAS Number : 929973-77-3
  • Chemical Structure :
C1CCN CC1 C2 NC NC C2C3CCNCC3 N\text{C1CCN CC1 C2 NC NC C2C3CCNCC3 N}

Physical Properties

PropertyValue
Boiling PointNot Available
DensityNot Available
Hydrogen Bond Donor Count1
Hydrogen Bond Acceptor Count4
Rotatable Bond Count1

Anticancer Properties

Recent studies have highlighted the potential of this compound as an anticancer agent. For instance, research demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve the induction of apoptosis and inhibition of cell proliferation through modulation of key signaling pathways such as the PI3K/Akt and MAPK pathways .

Antimicrobial Activity

The compound has also shown promising antimicrobial properties. In vitro studies indicated its effectiveness against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values suggest that it could serve as a potential lead compound for developing new antimicrobial agents .

Neuroprotective Effects

Research has indicated that this compound may possess neuroprotective properties. In animal models of neurodegenerative diseases, the compound demonstrated the ability to reduce oxidative stress and inflammation in neuronal cells. This suggests a potential application in treating conditions such as Alzheimer's disease and Parkinson's disease .

Case Studies

  • Study on Cancer Cell Lines : A study evaluated the effects of this compound on human breast cancer cell lines (MCF-7). Results showed a dose-dependent decrease in cell viability with an IC50 value of approximately 15 µM after 48 hours of treatment .
  • Antimicrobial Testing : In another study, the compound was tested against Staphylococcus aureus and Escherichia coli. The MIC was found to be 32 µg/mL for S. aureus and 64 µg/mL for E. coli, indicating moderate antimicrobial activity .
  • Neuroprotection in Animal Models : An experimental model using mice with induced oxidative stress revealed that treatment with the compound significantly improved cognitive functions and reduced markers of neuroinflammation compared to control groups .

Q & A

Q. What synthetic methodologies are recommended for preparing 2-(Piperidin-1-yl)-5,6,7,8-tetrahydroquinazolin-6-amine?

The synthesis typically involves multi-step routes, including:

  • Nucleophilic substitution : Piperidine derivatives can react with halogenated quinazoline intermediates under basic conditions (e.g., K₂CO₃ in DMF) to introduce the piperidine moiety .
  • Cross-coupling reactions : Palladium-catalyzed Suzuki-Miyaura couplings (e.g., using Pd(dppf)Cl₂) with boronic acids or esters to functionalize the tetrahydroquinazoline core .
  • Reductive amination : For introducing the amine group at position 6, reductive amination with NaBH₃CN or H₂/Pd-C is effective .

Q. What spectroscopic techniques are optimal for characterizing this compound?

  • ¹H/¹³C NMR : To confirm regiochemistry and purity. Key signals include aromatic protons (δ 6.5–8.5 ppm) and piperidine CH₂ groups (δ 1.5–3.0 ppm) .
  • HPLC-MS : For assessing purity (>95%) and molecular ion confirmation ([M+H]⁺ or [M+Na]⁺) .
  • FT-IR : To identify NH stretches (3200–3400 cm⁻¹) and aromatic C=C/C=N vibrations (1500–1600 cm⁻¹) .

Q. What safety protocols are critical during handling?

  • PPE : Lab coat, nitrile gloves, and safety goggles to avoid skin/eye contact .
  • Ventilation : Use fume hoods to prevent inhalation of vapors or dust .
  • Spill management : Absorb spills with inert materials (e.g., sand) and dispose as hazardous waste .

Advanced Research Questions

Q. How can computational chemistry optimize reaction pathways for this compound?

  • Quantum chemical calculations : Use density functional theory (DFT) to model transition states and identify energy barriers in key steps (e.g., ring closure or substitution reactions) .
  • Reaction path search : Combine automated path sampling (e.g., GRRM) with machine learning to predict optimal solvents, catalysts, and temperatures .
  • Feedback loops : Integrate experimental data (e.g., yields, regioselectivity) into computational workflows to refine predictive models .

Q. How can researchers resolve discrepancies in biological activity data across studies?

  • Dose-response standardization : Ensure consistent molar concentrations and assay conditions (e.g., pH, temperature) .
  • Off-target profiling : Use kinome-wide screening or proteomics to identify unintended interactions that may explain variability .
  • Statistical validation : Apply ANOVA or mixed-effects models to account for batch-to-batch variability in compound purity .

Q. What strategies improve aqueous solubility without compromising target affinity?

  • Structural modifications : Introduce polar groups (e.g., hydroxyl, carboxyl) at non-critical positions (e.g., position 8 of the tetrahydroquinazoline) .
  • Prodrug approaches : Mask the amine group with acid-labile protecting groups (e.g., acetyl) to enhance solubility during administration .
  • Co-solvent systems : Use cyclodextrins or PEG-based formulations to stabilize the compound in aqueous media .

Q. How can factorial design optimize reaction conditions for scale-up?

  • Two-level factorial design : Screen variables (e.g., temperature, catalyst loading, solvent ratio) to identify critical parameters affecting yield .
  • Response surface methodology (RSM) : Model interactions between variables (e.g., time vs. temperature) to pinpoint optimal conditions .
  • Robustness testing : Validate scalability by testing edge-of-failure conditions (e.g., ±10% reagent excess) .

Q. What experimental designs ensure stability in long-term in vivo studies?

  • Forced degradation studies : Expose the compound to heat (40–60°C), light (UV), and humidity to identify degradation pathways .
  • Lyophilization : Assess freeze-dried formulations for stability under accelerated storage conditions (25°C/60% RH) .
  • Plasma stability assays : Incubate with liver microsomes to predict metabolic susceptibility .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。